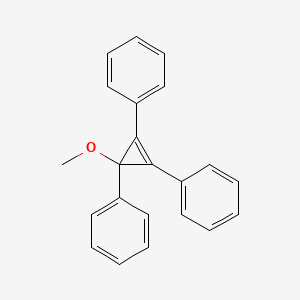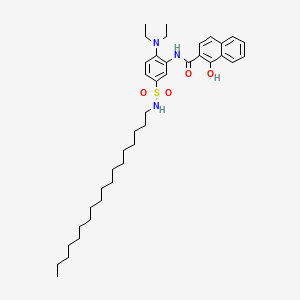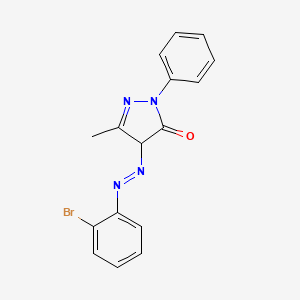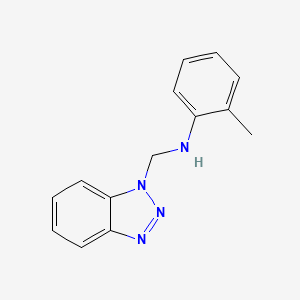
Lipoamide-PEG11-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoamide-PEG11-Biotin is a specialized biotinylated compound that combines lipoamide, a polyethylene glycol (PEG) linker, and biotin. Lipoamide is derived from lipoic acid and contains a disulfide bond, making it a versatile cofactor in various enzymatic reactions . The PEG11 linker enhances the solubility and flexibility of the compound, while biotin allows for strong binding to avidin and streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lipoamide-PEG11-Biotin typically involves the following steps:
Activation of Lipoamide: Lipoamide is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester, to form an active ester intermediate.
PEGylation: The activated lipoamide is then reacted with a PEG11 linker, which contains a terminal amine group. This reaction forms a stable amide bond between the lipoamide and the PEG linker.
Biotinylation: The PEGylated lipoamide is further reacted with biotin, which is often activated with a maleimide group to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lipoamide, PEG11 linker, and biotin are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reaction time.
Purification: The final product is purified using techniques like chromatography to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Lipoamide-PEG11-Biotin undergoes various types of chemical reactions, including:
Oxidation and Reduction: The disulfide bond in lipoamide can be reduced to form free thiol groups, which can further participate in redox reactions.
Substitution: The amide and ester bonds in the compound can undergo substitution reactions with suitable nucleophiles.
Conjugation: The biotin moiety can form strong non-covalent interactions with avidin and streptavidin proteins.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the disulfide bond in lipoamide.
Nucleophiles: Amine or thiol-containing compounds can be used for substitution reactions.
Conjugation Conditions: Biotinylation reactions are typically carried out at neutral pH (6.5-7.5) and room temperature.
Major Products
Reduced Lipoamide: Formed by the reduction of the disulfide bond.
Biotinylated Complexes: Formed by the conjugation of biotin with avidin or streptavidin.
Scientific Research Applications
Lipoamide-PEG11-Biotin has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation and PEGylation of various molecules, enhancing their solubility and stability.
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, diagnostic assays, and therapeutic applications due to its ability to form stable complexes with target proteins.
Industry: Applied in the development of biosensors, nanotechnology, and surface modification techniques
Mechanism of Action
Lipoamide-PEG11-Biotin exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex that can be used for various applications.
Redox Reactions: The disulfide bond in lipoamide can undergo redox reactions, participating in cellular redox homeostasis.
PEGylation: The PEG11 linker enhances the solubility and stability of the compound, reducing aggregation and increasing bioavailability
Comparison with Similar Compounds
Similar Compounds
Amine-PEG11-Biotin: Contains a primary amine group instead of lipoamide, used for biotinylation and PEGylation.
Biotin-dPEG11-Lipoamide: Similar structure but with discrete PEG (dPEG) units, used for biotinylation of metal surfaces
Uniqueness
Lipoamide-PEG11-Biotin is unique due to its combination of lipoamide, PEG11 linker, and biotin, which provides a versatile tool for biotinylation, PEGylation, and redox reactions. Its ability to form stable complexes with target proteins and its enhanced solubility make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C42H78N4O14S3 |
|---|---|
Molecular Weight |
959.3 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49) |
InChI Key |
LHDRNWLHXCGFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)




![5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12040943.png)
![4-methoxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040944.png)
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
